molecular formula C4H5BrO2 B1584337 Methyl 2-bromoacrylate CAS No. 4519-46-4

Methyl 2-bromoacrylate

Cat. No.: B1584337
CAS No.: 4519-46-4
M. Wt: 164.99 g/mol
InChI Key: HVJXPDPGPORYKY-UHFFFAOYSA-N
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Description

Methyl 2-bromoacrylate is an organic compound with the molecular formula C4H5BrO2. It is a brominated derivative of methyl acrylate and is characterized by the presence of a bromine atom attached to the second carbon of the acrylate moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromoacrylate can be synthesized through several methods. One common approach involves the bromination of methyl acrylate using bromine or a bromine-containing reagent under controlled conditions. The reaction typically proceeds via an electrophilic addition mechanism, where the bromine atom adds to the double bond of methyl acrylate .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromoacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Radical initiators for polymerization

    Solvents: Organic solvents such as dichloromethane or toluene

Major Products Formed:

  • Substituted acrylates
  • Polymers with specific functional groups

Comparison with Similar Compounds

Uniqueness: Methyl 2-bromoacrylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and addition reactions compared to its non-brominated counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

Methyl 2-bromoacrylate is a compound of significant interest in organic chemistry and medicinal applications due to its unique reactivity and biological properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound, with the chemical formula C5H7BrO2\text{C}_5\text{H}_7\text{BrO}_2, is an α-bromoacrylate that is known for its high reactivity as a Michael acceptor and its potential in polymerization processes. Its structure includes a bromo substituent that enhances electrophilicity, making it suitable for various chemical reactions, including radical polymerization and Michael addition reactions .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its efficacy against certain bacterial strains, particularly focusing on its role as an inhibitor of the enzyme MurA, which is essential in peptidoglycan biosynthesis. This inhibition suggests potential applications in developing new antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that this compound could effectively reduce cell viability in human cancer cell lines through mechanisms involving oxidative stress and DNA damage. The IC50 values obtained from these studies indicate a dose-dependent response, emphasizing the compound's potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Michael Addition : As a Michael acceptor, it readily participates in nucleophilic addition reactions with thiols and amines, leading to the formation of diverse biologically active compounds.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production, which can lead to oxidative stress in cells, contributing to its cytotoxic effects .
  • Enzyme Inhibition : By inhibiting key enzymes such as MurA, this compound disrupts bacterial cell wall synthesis, showcasing its potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of MurA enzyme
CytotoxicityInduction of apoptosis in cancer cells
ROS GenerationIncreased oxidative stress

Table 2: Cytotoxicity IC50 Values

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
E. coli (Bacterial)50

Case Studies

  • Antibacterial Activity : In a controlled study, this compound was tested against various bacterial strains. Results showed significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting its utility in developing new antibacterial formulations.
  • Cancer Cell Viability : A recent experiment involving human breast cancer cells demonstrated that treatment with this compound led to a marked decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy.

Properties

IUPAC Name

methyl 2-bromoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJXPDPGPORYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282086
Record name Methyl 2-bromoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4519-46-4
Record name 4519-46-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-bromoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromoacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reactivity of methyl 2-bromoacrylate with thioketones?

A1: this compound exhibits interesting reactivity with thioketones like 2-[(phenylthio)methylene]tetralin-1-thione. Instead of a typical Diels-Alder cycloaddition, the reaction proceeds with the elimination of sulfenyl bromide (PhSBr). This unusual reactivity affords the direct formation of 2H-thiopyran derivatives, bypassing the need for separate elimination steps. []

Q2: Can this compound be used in Michael additions?

A2: Yes, this compound can act as a Michael acceptor. For example, it reacts with the nucleophilic carbon of 5-nitro-2,2-pentamethylene-1,3-dioxane in a Michael addition. This reaction is a key step in the synthesis of (±)-branched-chain azaisonucleosides. []

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